molecular formula C23H27N3O8S B3318790 Nelonicline citrate CAS No. 1026136-84-4

Nelonicline citrate

Cat. No.: B3318790
CAS No.: 1026136-84-4
M. Wt: 505.5 g/mol
InChI Key: JIGJENFBLHIYGW-SUZIKMBOSA-N
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Description

Nelonicline citrate, also known as ABT-126 citrate, is an orally active and selective agonist of the alpha-7 nicotinic acetylcholine receptor. This compound demonstrates a high affinity for alpha-7 nicotinic acetylcholine receptors in the human brain, with a dissociation constant (Ki) of 12.3 nanomolar. This compound has been primarily utilized in the research of schizophrenia and Alzheimer’s disease due to its potential cognitive-enhancing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nelonicline citrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and stringent quality control measures to ensure consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions

Nelonicline citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Nelonicline citrate has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Nelonicline citrate exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors in the brain. This activation enhances cholinergic transmission, leading to improved cognitive function. The compound also acts as an antagonist of the 5-hydroxytryptamine 3 receptor, although with lower affinity compared to its action on alpha-7 nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nelonicline Citrate

This compound is unique due to its high selectivity and affinity for alpha-7 nicotinic acetylcholine receptors, making it a promising candidate for the treatment of cognitive impairments. Its dual action as an agonist of alpha-7 nicotinic acetylcholine receptors and antagonist of 5-hydroxytryptamine 3 receptors further enhances its therapeutic potential .

Properties

IUPAC Name

2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGJENFBLHIYGW-SUZIKMBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026136-84-4
Record name Nelonicline citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026136844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONICLINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SJ035Q1BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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